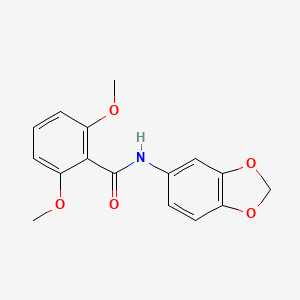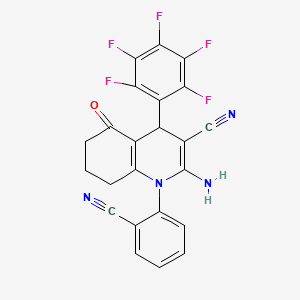
2-Amino-1-(2-cyanophenyl)-5-oxo-4-(pentafluorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-AMINO-3-CYANO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of multiple functional groups, including amino, cyano, and oxo groups, as well as a pentafluorophenyl moiety
Preparation Methods
The synthesis of 2-[2-AMINO-3-CYANO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pentafluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Functionalization with amino, cyano, and oxo groups: These groups can be introduced through various organic reactions, such as amination, cyanation, and oxidation.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
2-[2-AMINO-3-CYANO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-AMINO-3-CYANO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential biological activity, the compound can be investigated for its therapeutic properties, such as anticancer or antimicrobial effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-AMINO-3-CYANO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-AMINO-3-CYANO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE can be compared with other quinoline derivatives, such as:
2-Amino-3-cyano-4H-chromenes: These compounds share similar functional groups but have a different core structure.
Indole derivatives: Indole derivatives also possess amino and cyano groups but differ in their aromatic core.
Cycloalkanes: Cycloalkanes have a similar cyclic structure but lack the functional groups present in the quinoline derivative.
The uniqueness of 2-[2-AMINO-3-CYANO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE lies in its combination of functional groups and the presence of the pentafluorophenyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H13F5N4O |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-amino-1-(2-cyanophenyl)-5-oxo-4-(2,3,4,5,6-pentafluorophenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H13F5N4O/c24-18-17(19(25)21(27)22(28)20(18)26)15-11(9-30)23(31)32(12-5-2-1-4-10(12)8-29)13-6-3-7-14(33)16(13)15/h1-2,4-5,15H,3,6-7,31H2 |
InChI Key |
UIJNLCVXQWAKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=C(C(=C(C(=C4F)F)F)F)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


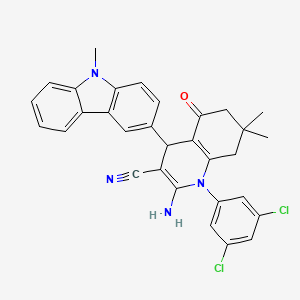
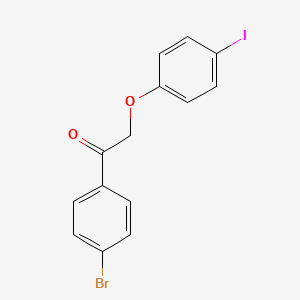
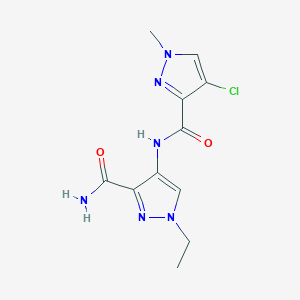
![1-(2-Methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B10959085.png)
![4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959094.png)
![N-(2-methoxyphenyl)-3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10959095.png)

![(1Z)-N'-{[(4-methylphenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10959098.png)
![Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10959099.png)
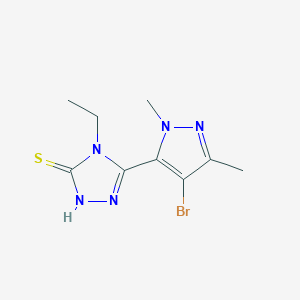
![ethyl 4-({(2Z,5E)-5-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B10959119.png)
![[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10959120.png)
![(1Z)-N'-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10959126.png)
